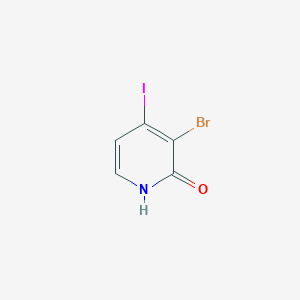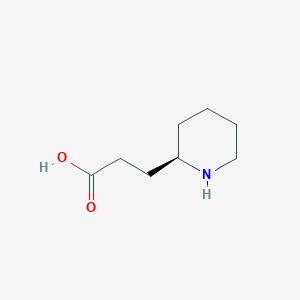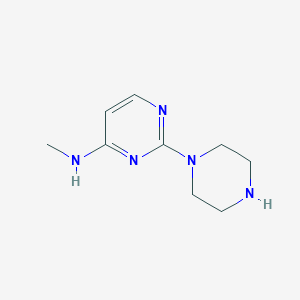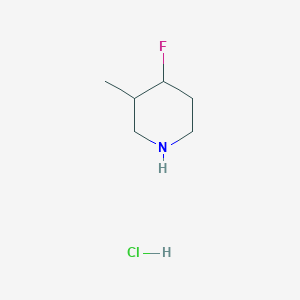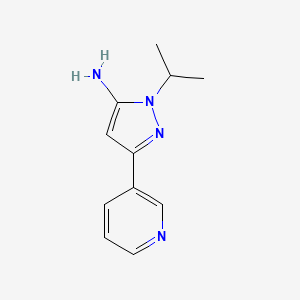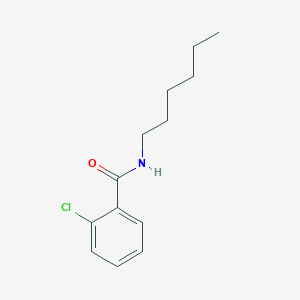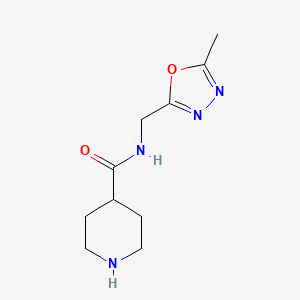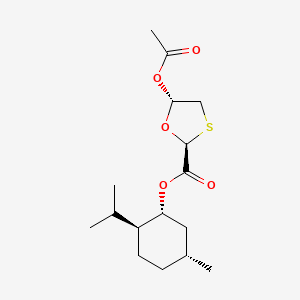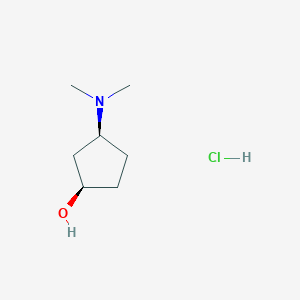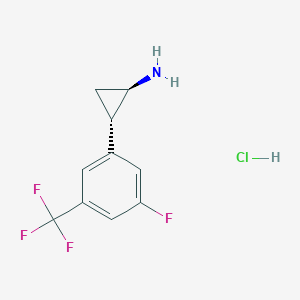![molecular formula C6H3ClFN3O B13346953 2-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13346953.png)
2-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, known for its diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3-fluoropyrrole and 2-chloropyrimidine.
Cu-Mediated Difluoroacetate Addition: A safe, copper-mediated difluoroacetate addition to vinyl TMS is performed.
Selective Formylation: The 3-fluoropyrrole undergoes selective formylation.
Sequential Imination and Cyclization: Sequential imine formation followed by cyclization to the triazine core is carried out.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. The process involves:
Cu-Mediated Reactions: Utilizing copper-mediated reactions for high selectivity and yield.
High-Temperature Cyclization: Employing high-temperature conditions for the cyclization steps to ensure complete conversion.
Análisis De Reacciones Químicas
2-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound readily undergoes nucleophilic substitution reactions, especially at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Reduced forms of the compound with hydrogen addition.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one involves:
Comparación Con Compuestos Similares
2-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one can be compared with other similar compounds such as:
5-Fluoropyrrolo[2,1-f][1,2,4]triazine: Similar structure but lacks the chloro substituent, leading to different reactivity and biological activity.
2-Chloro-5-fluoropyrimidine: Shares the chloro and fluoro substituents but has a different core structure, resulting in distinct chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C6H3ClFN3O |
|---|---|
Peso molecular |
187.56 g/mol |
Nombre IUPAC |
2-chloro-5-fluoro-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C6H3ClFN3O/c7-6-9-5(12)4-3(8)1-2-11(4)10-6/h1-2H,(H,9,10,12) |
Clave InChI |
DHKCPWOLBDHNSU-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=C1F)C(=O)NC(=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Oxaspiro[3.5]nonan-7-ol](/img/structure/B13346887.png)
